molecular formula C9H6N2OS3 B12691752 6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one CAS No. 78972-35-7

6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one

Cat. No.: B12691752
CAS No.: 78972-35-7
M. Wt: 254.4 g/mol
InChI Key: LRIJHTTZIWLUKH-UHFFFAOYSA-N
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Description

6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one typically involves the reaction of thiourea with phenyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The phenylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structure and reactivity.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of new materials, such as conductive polymers or sensors.

Mechanism of Action

The mechanism of action of 6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one involves its interaction with various molecular targets. The compound can interact with enzymes or receptors through its sulfur and nitrogen atoms, forming covalent or non-covalent bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Phenylsulfanyl)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
  • 6-(Phenylselanyl)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
  • 6-(Phenylamino)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one

Uniqueness

6-(Phenylthio)-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one is unique due to the presence of the phenylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and other applications.

Properties

CAS No.

78972-35-7

Molecular Formula

C9H6N2OS3

Molecular Weight

254.4 g/mol

IUPAC Name

6-phenylsulfanyl-2-sulfanylidene-1,3,5-thiadiazin-4-one

InChI

InChI=1S/C9H6N2OS3/c12-7-10-8(13)15-9(11-7)14-6-4-2-1-3-5-6/h1-5H,(H,10,12,13)

InChI Key

LRIJHTTZIWLUKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=O)NC(=S)S2

Origin of Product

United States

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